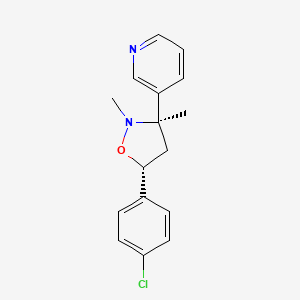

Pyrisoxazole, trans-

Description

Contextualization of Oxazole (B20620) and Pyridine (B92270) Heterocycles in Contemporary Chemical Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental building blocks in chemistry. The oxazole and pyridine moieties, both present in the structure of Pyrisoxazole (B1245146), are particularly significant in modern synthesis and agrochemistry.

Oxazole Ring: The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.comscribd.com This structure is a valuable scaffold in medicinal chemistry and is found in numerous natural products and synthetic compounds with diverse biological activities. tandfonline.comslideshare.net While the aromatic oxazole ring itself is thermally stable, its saturated form, oxazolidine (B1195125) (or the isomeric isoxazolidine (B1194047) found in Pyrisoxazole), offers different chemical properties and stereochemical complexity. tandfonline.com In synthetic chemistry, oxazoles can participate in various reactions, including Diels-Alder cycloadditions, which can be used to construct other heterocyclic systems like pyridines. boyer-research.com

Pyridine Ring: Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, which imparts basic properties to the molecule. tandfonline.comboyer-research.com This structure is a cornerstone in the development of pharmaceuticals and agrochemicals. slideshare.net The nitrogen atom makes the pyridine ring electron-poor, which influences its reactivity. boyer-research.com It typically undergoes nucleophilic substitution more readily than benzene, especially at positions 2 and 4, while electrophilic substitution is generally less favorable and occurs at position 3. slideshare.netmsu.edu In Pyrisoxazole, the pyridine group is crucial for its fungicidal activity as a member of the pyridine subgroup of DMI fungicides. nih.gov

Significance of Stereochemistry in Heterocyclic Compound Research: The Case of Pyrisoxazole, trans-

The biological activity of chiral compounds is often highly dependent on their stereochemistry, as different stereoisomers can interact differently with chiral biological targets like enzymes and receptors. researchgate.net Pyrisoxazole is a chiral molecule with two stereocenters, resulting in four distinct stereoisomers: a pair of Z-diastereomers (cis) and a pair of E-diastereomers (trans). zaas.orgnih.gov

The four stereoisomers have been separated and their absolute configurations determined. zaas.orgnih.gov Research has consistently shown that the fungicidal activity resides predominantly in one or two of these isomers. For instance, studies on various fungal pathogens revealed significant differences in the bioactivity of the four stereoisomers, with differences of up to 3545 times being reported. zaas.org Specifically, against Botrytis cinerea, the (-)-3S, 5R-pyrisoxazole isomer (a Z-isomer) demonstrated the highest bioactivity, being substantially more potent than the other three isomers and the racemic mixture. zaas.org

This stereoselectivity is not limited to efficacy but also extends to environmental behavior. Studies on the bioaccumulation of Pyrisoxazole in earthworms found that stereoisomers accumulate and dissipate at different rates. zaas.orgnih.gov This highlights the critical importance of evaluating chiral compounds on an isomer-specific basis to accurately assess not only their desired activity but also their environmental risk profile. zaas.org The development of single-isomer or isomer-enriched agrochemicals is a key trajectory in modern research to maximize efficacy while minimizing off-target effects and environmental load. researchgate.net

Table 2: Stereoisomers of Pyrisoxazole and Their Configuration

| Isomer Name | Stereochemical Descriptor | Isomer Type | Elution Order | Source |

|---|---|---|---|---|

| (-)-A-pyrisoxazole | (-)-3S, 5R | Z (cis) | 1 | zaas.orgnih.gov |

| (+)-A-pyrisoxazole | (+)-3R, 5S | Z (cis) | 2 | zaas.orgnih.gov |

| (+)-B-pyrisoxazole | (+)-3S, 5S | E (trans) | 3 | zaas.orgnih.gov |

| (-)-B-pyrisoxazole | (-)-3R, 5R | E (trans) | 4 | zaas.orgnih.gov |

Overview of Advanced Research Trajectories Pertaining to Pyrisoxazole, trans-

Current research on Pyrisoxazole, including its trans-isomer, is focused on several key areas, reflecting broader trends in agrochemical science.

Mechanism of Action and Resistance: As a DMI fungicide, Pyrisoxazole inhibits the CYP51 enzyme, which is essential for sterol biosynthesis in fungi. nih.govresearchgate.net A major research thrust is understanding the molecular mechanisms by which target fungi develop resistance. Studies on Botrytis cinerea have identified that resistance can emerge through point mutations in the CYP51 gene and/or the overexpression of this target gene. nih.govresearchgate.net Investigating these resistance pathways is vital for developing sustainable disease management strategies and prolonging the effective lifespan of the fungicide. nih.gov

Stereoselective Environmental Fate: Advanced analytical techniques, such as chiral liquid chromatography coupled with mass spectrometry, have enabled detailed studies on the environmental behavior of individual Pyrisoxazole stereoisomers. nih.gov Research has explored its stereoselective degradation in various crops (like cabbage, cucumber, and tomato) and its bioaccumulation in soil organisms. zaas.org These studies show that degradation and accumulation rates can differ significantly between isomers, which has profound implications for environmental risk assessment. zaas.orgnih.gov

Broadening Applications and Efficacy: Research continues to evaluate the efficacy of Pyrisoxazole against a wide spectrum of fungal pathogens beyond its initial registration targets. nih.govresearchgate.net For example, its effectiveness against Colletotrichum scovillei, the causative agent of anthracnose on chili peppers, has been investigated, showing strong inhibitory activity on mycelial growth and appressorium formation. researchgate.net Such studies aim to expand its application range and optimize its use in integrated pest management programs. nih.gov

Structure

3D Structure

Properties

CAS No. |

291771-99-8 |

|---|---|

Molecular Formula |

C16H17ClN2O |

Molecular Weight |

288.77 g/mol |

IUPAC Name |

(3R,5R)-5-(4-chlorophenyl)-2,3-dimethyl-3-pyridin-3-yl-1,2-oxazolidine |

InChI |

InChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3/t15-,16-/m1/s1 |

InChI Key |

DHTJFQWHCVTNRY-HZPDHXFCSA-N |

Isomeric SMILES |

C[C@@]1(C[C@@H](ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

Canonical SMILES |

CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control in Pyrisoxazole, Trans Chemistry

Total Synthesis Pathways for Pyrisoxazole (B1245146) and its Stereoisomers

The primary route for the construction of the isoxazolidine (B1194047) ring system in Pyrisoxazole involves the [3+2] cycloaddition of a nitrone with an alkene. This powerful reaction forms the five-membered ring and sets the two stereocenters in a single step.

A logical retrosynthetic analysis of Pyrisoxazole identifies the isoxazolidine ring as the key structural feature to deconstruct. The most effective disconnection is across the C-C and C-O bonds formed during the cycloaddition, leading back to two primary building blocks: a nitrone and an alkene.

Disconnection 1 (C3-C4 and O1-C5 bonds): This disconnection, which is the reverse of a 1,3-dipolar cycloaddition, simplifies the Pyrisoxazole, trans- target molecule (TM) into a nitrone synthon and an alkene synthon.

Nitrone Synthon: The nitrone required is N-methyl-C-(3-pyridyl)nitrone. This can be synthesized from 3-acetylpyridine (B27631) and N-methylhydroxylamine (B1222103).

Alkene Synthon: The corresponding alkene is 4-chlorostyrene (B41422).

This retrosynthetic strategy is outlined in the following scheme:

Key Starting Materials:

3-Acetylpyridine

N-Methylhydroxylamine (often used as its sulfate (B86663) salt)

4-Chlorostyrene

Achieving stereoselectivity in the 1,3-dipolar cycloaddition is paramount for the synthesis of Pyrisoxazole, trans-. The relative orientation of the substituents at the C3 and C5 positions is determined by the transition state geometry of the cycloaddition, which can be either endo or exo. The formation of the trans isomer requires favoring one of these pathways over the other.

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), on analogous reactions between C-aryl-N-methylnitrones and styrenes suggest that the reaction proceeds through a one-step mechanism. scielo.org.mxresearchgate.netscielo.org.mx The stereoselectivity is influenced by a combination of steric and electronic factors in the transition state. The exo transition state typically leads to the trans product, while the endo transition state yields the cis product.

Controlling the trans selectivity can be approached through several strategies:

Substrate Control: Modification of the substituents on the nitrone or the dipolarophile can influence the steric interactions in the transition state, thereby favoring the exo approach.

Lewis Acid Catalysis: The use of Lewis acids can coordinate to the nitrone or the alkene, altering the energies of the endo and exo transition states and thus influencing the diastereoselectivity.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to either the nitrone or the alkene can induce facial selectivity, leading to an enantioselective synthesis of a specific diastereomer.

Modern organic synthesis heavily relies on catalytic methods to achieve high levels of stereocontrol. For the asymmetric synthesis of trans-3,5-disubstituted isoxazolidines, several catalytic approaches have been developed for related systems, which could be adapted for Pyrisoxazole, trans- synthesis.

Chiral Lewis Acid Catalysis: Chiral metal complexes can act as Lewis acids to catalyze the 1,3-dipolar cycloaddition enantioselectively. For instance, chiral titanium or nickel complexes have been shown to be effective in promoting asymmetric cycloadditions of nitrones. nih.gov

Organocatalysis: Chiral organic molecules, such as imidazolidinones, can catalyze the reaction by forming a chiral iminium ion with an α,β-unsaturated aldehyde dipolarophile. mdpi.com While 4-chlorostyrene is not an α,β-unsaturated aldehyde, this principle can be extended to other catalytic systems.

The following table summarizes potential catalytic systems for the stereoselective synthesis of isoxazolidines, which could be applicable to Pyrisoxazole, trans-.

| Catalyst Type | Example | Potential Outcome for Pyrisoxazole, trans- |

| Chiral Lewis Acid | Chiral Ti(IV) complexes | High enantioselectivity and diastereoselectivity |

| Chiral Lewis Acid | Chiral Ni(II) complexes | High regioselectivity and potential for stereocontrol nih.gov |

| Organocatalyst | Chiral Imidazolidinones | Not directly applicable to styrene (B11656), but demonstrates the principle of asymmetric catalysis in cycloadditions mdpi.com |

Reaction Development and Process Optimization for Pyrisoxazole, trans- Synthesis

The industrial production of Pyrisoxazole, trans- requires a robust and efficient synthetic process. This involves detailed mechanistic understanding and the application of green chemistry principles to ensure sustainability and safety.

The key step in Pyrisoxazole synthesis is the 1,3-dipolar cycloaddition. Mechanistic studies, often supported by computational chemistry, are crucial for understanding and controlling the regio- and stereoselectivity of this reaction. scielo.org.mxresearchgate.netscielo.org.mxrsc.org

The reaction between a nitrone like N-methyl-C-(3-pyridyl)nitrone and an alkene like 4-chlorostyrene can proceed through four different pathways, leading to two regioisomers, each with cis and trans stereoisomers. The desired product, Pyrisoxazole, is the 3,5-disubstituted regioisomer.

Factors influencing selectivity:

Frontier Molecular Orbitals (FMO): The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the regioselectivity.

Transition State Energetics: The relative energies of the four possible transition states (ortho/meta and endo/exo) determine the final product distribution. MEDT studies have shown that for similar systems, the reaction is under kinetic control, and the product with the lowest activation energy barrier is preferentially formed. scielo.org.mxresearchgate.netscielo.org.mxrsc.org

The following table presents hypothetical activation energies for the different reaction pathways based on general principles from MEDT studies of similar reactions.

| Pathway | Regioisomer | Stereoisomer | Relative Activation Energy (kcal/mol) |

| 1 | 3,5-disubstituted | trans (exo) | Lowest |

| 2 | 3,5-disubstituted | cis (endo) | Low |

| 3 | 3,4-disubstituted | trans (exo) | High |

| 4 | 3,4-disubstituted | cis (endo) | Highest |

This table is illustrative and based on general trends observed in similar 1,3-dipolar cycloaddition reactions.

Applying the principles of green chemistry to the synthesis of Pyrisoxazole, trans- can lead to a more sustainable and environmentally friendly process. researchgate.net

Atom Economy: The 1,3-dipolar cycloaddition is an excellent example of an atom-economical reaction, as all atoms from the reactants are incorporated into the product.

Safer Solvents: The use of hazardous organic solvents should be minimized or replaced with greener alternatives. Studies on related cycloadditions have explored the use of water, ionic liquids, or even solvent-free conditions. mdpi.commdpi.com

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption for 1,3-dipolar cycloadditions. mdpi.com

Catalysis: The use of catalytic methods, as discussed in section 2.1.3, is a core principle of green chemistry, as it reduces the need for stoichiometric reagents and can lead to cleaner reactions with higher selectivity.

The following table outlines potential green chemistry improvements for the synthesis of Pyrisoxazole, trans-.

| Green Chemistry Principle | Conventional Method | Greener Alternative |

| Solvent Use | Toluene, Chloroform | Water, Ionic Liquids, Solvent-free |

| Energy Input | Conventional heating (reflux) | Microwave irradiation |

| Reagent Use | Stoichiometric reagents | Catalytic amounts of Lewis acids or organocatalysts |

| Waste Prevention | Potential for side products | High selectivity through catalysis reduces waste |

Scale-Up Considerations and Process Safety Research in Pyrisoxazole, trans- Chemistry

The transition from laboratory-scale synthesis to industrial production of Pyrisoxazole, trans- necessitates a thorough evaluation of scale-up parameters and a comprehensive understanding of process safety. This section delves into the critical considerations for scaling up the synthesis of the trans-isomer of Pyrisoxazole and the associated process safety research, ensuring a robust and safe manufacturing process.

Scale-Up Considerations

While specific industrial-scale synthetic protocols for trans-Pyrisoxazole are not extensively detailed in publicly available literature, general principles of chemical process scale-up for chiral agrochemicals provide a framework for identifying potential challenges. The primary goal during the scale-up of the trans-Pyrisoxazole synthesis is to maintain the desired stereochemical integrity, ensure consistent product quality, and achieve high yields in a cost-effective and safe manner.

Key considerations in the scale-up of trans-Pyrisoxazole synthesis include:

Stereochemical Control: Maintaining the desired trans- configuration at a large scale is a significant challenge. Reaction conditions that are effective in the laboratory, such as temperature, pressure, and catalyst loading, may need to be re-optimized for larger reactors to ensure consistent stereoselectivity. The choice of chiral catalysts or auxiliaries becomes critical, and their efficiency and recyclability on an industrial scale must be evaluated.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is essential for predicting reaction times, managing heat flow, and preventing runaway reactions. The exothermic nature of certain steps in the synthesis of oxazolidine (B1195125) derivatives requires careful thermal management in large reactors, which have a lower surface-area-to-volume ratio compared to laboratory glassware.

Mixing and Mass Transfer: In heterogeneous reactions, efficient mixing is crucial to ensure uniform reaction rates and prevent localized "hot spots." The type of agitator, its speed, and the geometry of the reactor all play a vital role in achieving effective mass transfer, which can be a limiting factor in large-scale production.

Purification and Isolation: The purification of the final product to remove impurities and the undesired cis-isomer can become more complex on a larger scale. Crystallization is a common method for purification, and the development of a robust crystallization process that consistently yields the desired polymorph of trans-Pyrisoxazole with high purity is a critical aspect of process development. The particle size distribution of the final product is also an important parameter that can be influenced by the crystallization and drying conditions.

Solvent Selection and Recovery: The choice of solvents for the reaction and purification steps has a significant impact on the process's economic and environmental footprint. On an industrial scale, the ability to recover and recycle solvents is a key consideration. The transition to more environmentally friendly solvents is also a growing trend in the agrochemical industry.

Process Safety Research

Process safety is a paramount concern in the chemical industry, particularly when dealing with exothermic reactions and potentially hazardous materials. Research into the process safety of Pyrisoxazole synthesis has focused on identifying thermal hazards and establishing safe operating parameters to prevent runaway reactions and ensure the well-being of personnel and the environment.

A study on the reaction mechanisms and process safety of Pyrisoxazole synthesis provides critical data for assessing thermal risks. nih.gov The research utilized chemical reaction hazard assessment techniques to determine key thermodynamic and kinetic parameters. nih.gov

The synthesis of Pyrisoxazole from 3-acetylpyridine, p-chloroprene, and n-methylhydroxylamine sulfate with sodium acetate (B1210297) as a buffer was investigated to understand its thermal behavior. nih.gov The apparent reaction heat was determined to be -1298.7 kJ·kg⁻¹, indicating a highly exothermic process that requires efficient heat removal during scale-up. nih.gov

Key thermal safety parameters from this research are summarized in the interactive data table below:

| Parameter | Value | Significance in Process Safety |

|---|---|---|

| Apparent Reaction Heat (ΔH) | -1298.7 kJ·kg⁻¹ | Indicates a highly exothermic reaction requiring robust cooling capacity to prevent temperature excursions. |

| Adiabatic Temperature Rise (ΔTad) | 59.4 K | Represents the maximum temperature increase in a worst-case scenario of no heat removal, highlighting the potential for a significant temperature rise. |

| Temperature for 24-hour Time to Maximum Rate (TD24) | 116.8 °C | Defines the temperature at which a runaway reaction could reach its maximum rate within 24 hours under adiabatic conditions, serving as a critical safe upper-temperature limit. |

| Maximum Temperature of the Synthesis Reaction (MTSR) | 135.9 °C | Indicates the highest temperature the reaction mixture could reach in a runaway scenario, which is crucial for designing appropriate pressure relief systems. |

This data is instrumental in designing a safe and reliable manufacturing process for Pyrisoxazole. It informs the engineering of cooling systems, the setting of safe operating temperature limits, and the design of emergency relief systems to handle potential runaway scenarios. A comprehensive Process Safety Management (PSM) program, incorporating such data, is essential for the safe operation of any facility producing Pyrisoxazole.

Advanced Stereochemical Investigations of Pyrisoxazole, Trans

Conformational Analysis of Pyrisoxazole (B1245146), trans-

Determining the three-dimensional structure and preferred conformations of the trans-pyrisoxazole enantiomers is crucial for understanding their interactions with biological systems. This is achieved through a combination of spectroscopic measurements and advanced computational modeling.

The absolute configuration of the pyrisoxazole stereoisomers has been unequivocally established using X-ray single-crystal diffraction analysis. nih.gov Complementing this definitive method, chiroptical spectroscopy provides crucial information in solution. Specifically, Circular Dichroism (CD) spectroscopy has been utilized to investigate the stereochemistry of pyrisoxazole isomers. zaas.org Experimental CD spectra, which measure the differential absorption of left- and right-circularly polarized light, were obtained over a wavelength range of 200–400 nm and compared against theoretical calculations to confirm the absolute configuration of each stereoisomer. zaas.org

Computational chemistry plays a vital role in elucidating the conformational preferences and electronic structure of the pyrisoxazole enantiomers. Theoretical models are used both to support experimental findings and to predict molecular behavior.

Electronic Circular Dichroism (ECD) Calculations: To assign the absolute configurations from the experimental CD spectra, theoretical ECD spectra were calculated using Density Functional Theory (DFT). zaas.org Studies have employed Gaussian 16 software with the B3LYP functional and the 6-31+g(d,p) basis set for these calculations. zaas.org The strong correlation between the calculated ECD spectra and the experimental CD spectra allowed for the confident assignment of the absolute configurations, including those of the trans-isomers (+)-3S, 5S and (−)-3R, 5R. zaas.org

Molecular Docking: To understand the stereochemical influence on fungicidal activity, molecular docking simulations have been performed. These models predict the binding conformation of the pyrisoxazole isomers within the active site of their target enzyme, such as CYP51. researchgate.net The molecular conformations are typically constructed and then optimized using force fields like the Tripos force field before being docked into a model of the target protein. researchgate.net This modeling helps to evaluate the binding affinity and interactions for each stereoisomer, providing a molecular basis for observed differences in bioactivity.

| Modeling Type | Software/Platform | Method/Force Field | Purpose | Reference |

|---|---|---|---|---|

| ECD Spectra Calculation | Gaussian 16 | DFT (B3LYP/6-31+g(d,p)) | Confirming absolute configuration | zaas.org |

| Molecular Docking | SYBYL 7.3 (Surflex-Dock) | Tripos force field, Gasteiger–Hückel charge | Modeling binding conformation with target enzyme | researchgate.net |

Stereochemical Influences on Reaction Pathways and Selectivity

The stereochemistry of the trans-pyrisoxazole enantiomers significantly dictates their behavior, leading to notable differences in degradation pathways and biological activity. Research has shown that treating the racemate (a 1:1 mixture of enantiomers) as a single entity can lead to an inaccurate assessment of its environmental impact and efficacy.

Stereoselective degradation of the trans-isomers, designated as (±)-B-pyrisoxazole in some studies, has been observed. For instance, in cabbage, the (+)-B-pyrisoxazole enantiomer was found to degrade preferentially, while no significant enantioselectivity was seen in pakchoi or pepper. nih.gov Further studies revealed that the degradation pathways in other vegetables could be dependent on the method of application. In cucumber under foliar spray conditions, (−)-pyrisoxazole B [(−)-3R, 5R] was degraded preferentially over its antipode. nih.gov

Diastereoselectivity in Transformations of Pyrisoxazole, trans- Precursors

The core structure of Pyrisoxazole, a 3,5-disubstituted isoxazoline (B3343090) ring, is typically synthesized through a 1,3-dipolar cycloaddition reaction. This reaction involves a nitrile oxide and an alkene. In the synthesis of Pyrisoxazole, the key precursors are a pyridine-derived nitrile oxide and a substituted styrene (B11656). The diastereoselectivity of this cycloaddition—the preferential formation of one diastereomer over another (i.e., trans- vs. cis-Pyrisoxazole)—is a crucial aspect of the synthesis.

Research into the synthesis of Pyrisoxazole has identified the primary reaction mechanism as the 1,3-dipolar cycloaddition of a nitrone intermediate, formed from 3-acetylpyridine (B27631) and N-methylhydroxylamine (B1222103), with 4-chlorostyrene (B41422). acs.org The stereochemical outcome of such cycloadditions is influenced by several factors, including the geometry of the alkene, the nature of the substituents, and the reaction conditions.

Studies on analogous 1,3-dipolar cycloadditions to form 3,5-disubstituted isoxazolines have demonstrated that the stereoselectivity can be controlled. For instance, the use of Lewis acids like magnesium bromide and ytterbium trifluoromethanesulfonate (B1224126) has been shown to mediate highly diastereoselective cycloadditions of nitrile oxides to chiral α,β-unsaturated dipolarophiles. researchgate.net This approach works by fixing the conformation of the dipolarophile through chelation, leading to effective chiral shielding and favoring the formation of one diastereomer.

Furthermore, the choice of alkene geometry (E vs. Z) can influence the stereochemical course of the cycloaddition. However, in some cases, both (E)- and (Z)-alkenes have been observed to yield the same set of diastereomeric isoxazoline adducts, indicating a complex interplay of kinetic and thermodynamic factors. nih.gov The table below summarizes findings from studies on controlling diastereoselectivity in isoxazoline synthesis, which are applicable to the formation of trans-Pyrisoxazole precursors.

| Method | Key Findings | Potential for trans-Pyrisoxazole Synthesis |

| Lewis Acid Catalysis | Use of MgBr₂ or Yb(OTf)₃ can induce high diastereofacial selectivity in nitrile oxide cycloadditions. researchgate.net | Could be employed to enhance the formation of the trans-isomer by using an appropriate chiral auxiliary on the alkene precursor. |

| Substrate Control | The geometry of the alkene precursor (E or Z) can direct the stereochemical outcome. nih.gov | Synthesis using the E-isomer of the styrene precursor would be expected to favor the trans-product. |

| Chiral Auxiliaries | Acrylamide-type chiral auxiliaries have been used to synthesize chiral 3,5-disubstituted isoxazolines with high diastereoselectivity. mdpi.com | A chiral auxiliary attached to the 4-chlorostyrene precursor could control the facial selectivity of the nitrile oxide attack, leading to a higher yield of the trans-diastereomer. |

Impact of trans- Configuration on Subsequent Chemical Reactivity

The trans-configuration of the substituents on the isoxazoline ring of Pyrisoxazole has a significant impact on its chemical properties and subsequent reactivity. The spatial arrangement of the 4-chlorophenyl group and the pyridine (B92270) group influences the molecule's stability, degradation pathways, and interactions with biological targets.

Reductive ring-opening is another important reaction of isoxazolines, yielding functionalized acyclic compounds like β-hydroxy ketones and γ-amino alcohols. nycu.edu.twbeilstein-journals.orgnih.gov The stereochemistry of the starting isoxazoline can direct the stereochemical outcome of the product. For instance, the hydrogenation of isoxazolines has been shown to proceed with hydrogen attack from a specific face of the molecule, influenced by existing stereocenters. beilstein-journals.org In the context of trans-Pyrisoxazole, the relative orientation of the substituents would dictate the approach of a reducing agent, leading to specific stereoisomers of the ring-opened products. The table below outlines the potential reactivity of the trans-isoxazoline ring in Pyrisoxazole based on known reactions of this heterocyclic system.

| Reaction Type | Description | Influence of trans-Configuration |

| Photochemical Isomerization | Irradiation can cause isomerization between cis and trans isomers. nih.gov | The trans-isomer may not be photochemically stable, potentially converting to the cis-isomer upon exposure to light. |

| N-O Bond Cleavage | The N-O bond in the isoxazoline ring is relatively weak and can be cleaved under photolytic or reductive conditions. dergipark.org.trnycu.edu.tw | The trans-configuration influences the conformation of the ring and the accessibility of the N-O bond to reagents or photochemical energy, potentially affecting the rate and products of cleavage. |

| Reductive Ring Opening | Reduction of the isoxazoline ring leads to acyclic products with new stereocenters. beilstein-journals.orgnih.gov | The stereochemistry of the resulting acyclic products is directly controlled by the trans-arrangement of the substituents on the Pyrisoxazole ring. |

Mechanistic Elucidation of Chemical Transformations Involving Pyrisoxazole, Trans

Detailed Reaction Mechanisms of Pyrisoxazole (B1245146) Ring Formation and Derivatization

The core structure of Pyrisoxazole is an isoxazoline (B3343090) ring substituted with a pyridine (B92270) and a p-chlorophenyl group. Its formation is a multi-step process, and the ring can be subject to further reactions.

Cycloaddition Reactions in Pyrisoxazole Scaffolds

The principal method for constructing the isoxazoline ring of Pyrisoxazole involves a 1,3-dipolar cycloaddition reaction. researchgate.net The synthesis of Pyrisoxazole is achieved through a one-pot reaction utilizing 3-acetylpyridine (B27631), p-chloroprene (1-chloro-4-(prop-1-en-2-yl)benzene), and N-methylhydroxylamine (B1222103) sulfate (B86663), with sodium acetate (B1210297) serving as a buffer. acs.orgacs.org

The reaction mechanism proceeds through several key stages:

Nitrine Formation: The reaction initiates with the formation of a nitrone intermediate. N-methylhydroxylamine reacts with the ketone group of 3-acetylpyridine. This is a critical step, as nitrones are stable 1,3-dipoles essential for the subsequent cycloaddition. researchgate.netresearchgate.net

In-situ Cycloaddition: The generated nitrone does not require isolation and reacts in situ with the dipolarophile, p-chloroprene. This [3+2] cycloaddition reaction leads to the formation of the five-membered isoxazoline ring, yielding the Pyrisoxazole structure. acs.orgacs.org

From a theoretical standpoint, the regioselectivity of such cycloadditions can be influenced by both steric and electronic factors. Density Functional Theory (DFT) calculations on related systems suggest that while electronic interactions often guide the orientation of the dipole and dipolarophile, steric hindrance can be the determining factor in the formation of the final product. mdpi.comresearchgate.net In many cases, these reactions are polar, one-step processes, and attempts to locate zwitterionic intermediates have been unsuccessful, supporting a concerted mechanism. researchgate.net

Derivatization of the isoxazoline scaffold can also be achieved through cycloaddition. For instance, novel isoxazoline derivatives can be synthesized by reacting N-allylated pyrazoles with nitrile oxides generated in situ. nih.gov This highlights the versatility of the cycloaddition approach for creating a variety of substituted isoxazolines. nih.govthieme-connect.com

Heterocyclic Ring-Opening and Rearrangement Processes

The isoxazoline ring, while stable, can undergo specific ring-opening and rearrangement reactions under certain conditions, providing a pathway to other valuable chemical structures like β-enaminones and 1,3-diketones. acs.org

A notable transformation is the iron-catalyzed reductive ring-opening of 3,5-disubstituted isoxazolines. acs.orgacs.org This reaction proceeds via a transfer hydrogenation mechanism. acs.org In this process, 5-hydroxy-N-methyl-2-pyrrolidone (generated from aged N-methyl-2-pyrrolidone, NMP) serves as the hydrogen donor. acs.orgacs.org The reaction is efficient for a wide range of isoxazolines, tolerating various functional groups, including aryl chlorides. acs.org

Another documented pathway involves a cascade of reactions starting with N-acylation, leading to an intramolecular Diels-Alder reaction, spontaneous decarboxylation, and culminating in the opening of the isoxazole (B147169) ring to form novel pyrrolo[3,4-c]pyridine derivatives. rsc.org These processes demonstrate that the Pyrisoxazole scaffold can serve as a precursor to more complex heterocyclic systems through controlled ring-opening and rearrangement.

Intermediates Identification and Characterization in Pyrisoxazole, trans- Reactions

Identifying transient species is fundamental to confirming reaction mechanisms. For Pyrisoxazole synthesis, this has been achieved through a combination of in-situ monitoring and analytical techniques.

In-situ Spectroscopic Monitoring of Reaction Progress

The synthesis of Pyrisoxazole has been studied using in-situ Fourier-transform infrared (FTIR) spectroscopy (specifically ReactIR) and online Raman spectroscopy, complemented by High-Performance Liquid Chromatography (HPLC). acs.orgresearchgate.net This combination of techniques allows for real-time tracking of the concentrations of reactants, intermediates, and the final product. researchgate.net

In the one-pot synthesis of Pyrisoxazole, molecular spectral data revealed the changes in characteristic functional groups throughout the reaction, confirming the progression from starting materials through the nitrone intermediate to the final cycloadduct. acs.orgacs.org This continuous monitoring is essential for understanding the reaction kinetics and ensuring process safety by observing the consumption of reactive species and the formation of the product in real-time. researchgate.net

Trapping and Isolation of Reactive Intermediates

The primary reactive intermediate in the synthesis of Pyrisoxazole is the nitrone formed from 3-acetylpyridine and N-methylhydroxylamine. acs.orgacs.org While this intermediate is typically reacted in situ, its formation and consumption are clearly observed through the spectroscopic methods mentioned above. acs.org In related synthetic strategies for other isoxazolines, nitrones are often generated from the halogenation of oximes followed by base-promoted elimination or through the dehydration of nitroalkanes. chemrxiv.org The characterization of these intermediates, even without isolation, is key to mechanistic elucidation. DFT calculations and kinetic analyses of similar electrochemical syntheses have supported the existence of such intermediates and a stepwise mechanism over a concerted pericyclic one in certain cases. chemrxiv.org

Kinetic and Thermodynamic Aspects of Pyrisoxazole, trans- Synthesis and Transformations

A thorough understanding of the kinetic and thermodynamic parameters is critical for the safe and efficient scale-up of chemical processes. acs.org A detailed study of the Pyrisoxazole synthesis has provided key data on its reaction hazards. acs.org

The synthesis is a significantly exothermic process. The apparent heat of reaction and other safety parameters have been quantified, which are essential for designing appropriate cooling and control measures in an industrial setting. acs.orgacs.org

Thermodynamic and Kinetic Safety Parameters for Pyrisoxazole Synthesis

| Parameter | Value | Significance |

|---|---|---|

| Apparent Reaction Heat (ΔHr) | -1298.7 kJ·kg-1 | Indicates a highly exothermic reaction requiring significant heat removal. acs.orgacs.org |

| Adiabatic Temperature Rise (ΔTad) | 59.4 K | The theoretical temperature increase if no heat is removed, a key indicator of thermal runaway potential. acs.orgacs.org |

| Temperature at Max. Rate for 24h (TD24) | 116.8 °C | The temperature at which the time to maximum reaction rate under adiabatic conditions is 24 hours, used for safe storage and transport assessment. acs.orgacs.org |

| Maximum Temperature of the Synthesis Reaction (MTSR) | 135.9 °C | The maximum temperature reached during a runaway reaction, crucial for assessing the severity of a thermal event. acs.orgacs.org |

These data show that the synthesis of Pyrisoxazole is kinetically controlled by the slow reaction of the formed nitrone intermediate with p-chloroprene, following a rapid initial reaction between the starting materials. researchgate.net This detailed kinetic and thermodynamic profile is indispensable for maintaining process control and preventing thermal runaway scenarios during manufacturing.

Computational and Theoretical Studies on Pyrisoxazole, Trans

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity indicators, offering a foundational understanding of a compound's chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. wikipedia.orgscispace.com It is particularly valuable for its balance of accuracy and computational cost, making it a workhorse in computational chemistry. youtube.comcapes.gov.br

In the study of Pyrisoxazole (B1245146), DFT has been instrumental in elucidating the stereochemical properties of its isomers. zaas.org Research has employed DFT to calculate the theoretical electronic circular dichroism (ECD) spectra of the four stereoisomers of Pyrisoxazole. zaas.org By comparing these computationally derived spectra with experimentally measured circular dichroism (CD) spectra, scientists can unambiguously determine the absolute configuration of each isomer. zaas.org This is a critical step, as different stereoisomers can exhibit vastly different biological activities. nih.gov

One study successfully used this approach to confirm the absolute configurations of the Z- and E-diastereoisomers of Pyrisoxazole, finding good agreement between the calculated and experimental results. zaas.org The specific parameters for such calculations are crucial for accuracy and are detailed in the table below.

Table 1: Parameters for DFT-based ECD Spectra Calculation of Pyrisoxazole Isomers

| Parameter | Specification | Source(s) |

|---|---|---|

| Software | Gaussian 16 | zaas.org |

| Method | Density Functional Theory (DFT) | zaas.org |

| Functional | B3LYP | zaas.org |

| Basis Set | 6-31+G(d,p) | zaas.org |

This application of DFT provides essential, foundational data that underpins further research into the stereoselective activity and environmental fate of Pyrisoxazole. zaas.org

Ab Initio Methods in Pyrisoxazole, trans- Research

Ab initio—Latin for "from the beginning"—refers to a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data or empirical parameters. wikipedia.org These methods, while often more computationally demanding than DFT, can provide highly accurate results.

While specific ab initio studies focusing solely on trans-Pyrisoxazole are not prominently documented, the methodology is highly relevant and widely applied in the stereochemical analysis of complex organic molecules. For instance, ab initio computational analysis of optical rotatory dispersion (ORD) and ECD spectra is considered a reliable and straightforward approach for assigning the absolute configuration of natural products and other chiral compounds. researchgate.netnih.gov The principles are the same as those described for DFT: calculating the chiroptical properties of a proposed structure and comparing them to experimental measurements. researchgate.net Given the established use of these methods for confirming the absolute configuration of chiral pesticides, it represents a powerful tool available for the continued investigation of Pyrisoxazole and its isomers. researchgate.net

Molecular Dynamics Simulations and Conformational Sampling

While quantum mechanics reveals the static electronic properties of a molecule, molecular dynamics (MD) simulations provide insight into its movement and behavior over time. MD simulations model the physical movements of atoms and molecules, allowing researchers to observe conformational changes and interactions within different environments on a nanosecond or even longer timescale. stanford.edunih.gov

Dynamic Behavior of Pyrisoxazole, trans- in Different Environments

Understanding the flexibility and conformational preferences of trans-Pyrisoxazole is key to comprehending how it interacts with its biological target. MD simulations can explore the conformational landscape of a molecule, identifying the most stable shapes (conformers) and the energy barriers between them. arxiv.orgresearchgate.net This is particularly important for flexible molecules, as the conformation adopted in the binding pocket of a protein may not be the lowest-energy conformation in solution.

Although specific MD simulation studies detailing the conformational sampling of trans-Pyrisoxazole are not widely published, the techniques are well-established for studying related systems. stanford.edu Such simulations can model the behavior of the molecule in various solvents (e.g., water, lipids) to mimic different biological environments, providing a picture of how trans-Pyrisoxazole might behave as it travels toward its target site.

Ligand-Target Recognition Modeling at the Molecular Level

A primary application of computational modeling for fungicides like Pyrisoxazole is to understand how they bind to their target proteins. openaccessjournals.com Pyrisoxazole is a demethylation inhibitor (DMI), which targets the enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51. frontiersin.orgnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. apsnet.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (Pyrisoxazole) when bound to a receptor (CYP51) to form a stable complex. openaccessjournals.comfrontiersin.orgapsnet.org This method has been extensively used to investigate the molecular mechanisms of resistance to Pyrisoxazole in the fungus Botrytis cinerea. frontiersin.orgresearchgate.net

In these studies, researchers first build a three-dimensional model of the B. cinerea CYP51 protein, often using a known crystal structure of a similar protein (e.g., from Saccharomyces cerevisiae) as a template—a process called homology modeling. frontiersin.orgapsnet.org Then, the trans-Pyrisoxazole molecule is computationally "docked" into the active site of the CYP51 model. frontiersin.org These models have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of Pyrisoxazole to the wild-type enzyme. apsnet.org

Crucially, this technique can also model the effect of mutations. Scientists have identified several point mutations in the CYP51 gene of resistant fungal strains. frontiersin.orgresearchgate.net By creating models of these mutant proteins and performing docking simulations, they can predict how these changes affect the binding of Pyrisoxazole. frontiersin.orgapsnet.orgresearchgate.net

Prediction of Molecular Interactions and Binding Affinities

Building on molecular docking, computational methods can also predict the strength of the interaction between a ligand and its target. This binding affinity is a key determinant of a fungicide's potency. neuralwork.ai

Studies on Pyrisoxazole resistance have used molecular docking simulations to great effect. frontiersin.orgapsnet.orgresearchgate.net After docking Pyrisoxazole into the binding pockets of both wild-type and mutant CYP51 enzymes, a "scoring function" is used to estimate the binding affinity. openaccessjournals.comfrontiersin.orgapsnet.org This score typically reflects the energetic favorability of the interaction.

For Pyrisoxazole, these simulations have predicted that specific amino acid mutations in the CYP51 protein lead to a decrease in binding energy. apsnet.orgresearchgate.net For example, mutations like G461S and R464K were predicted to lower the binding affinity, while another mutation, V24I, showed no significant change in the calculated binding energy. apsnet.orgresearchgate.net In another study, mutations G476S and M231T were found to cause a loss of electrostatic interactions between Pyrisoxazole and the CYP51 enzyme. frontiersin.orgresearchgate.net These computational predictions correlate well with experimental observations that fungal strains with these mutations are more resistant to Pyrisoxazole, providing a molecular-level explanation for the observed resistance. frontiersin.orgresearchgate.net

Table 2: Molecular Docking Studies of Pyrisoxazole and its Fungal Target CYP51

| Study Focus | Target Organism | Software/Method | Key Findings | Source(s) |

|---|---|---|---|---|

| Resistance Mechanism | Botrytis cinerea | SYBYL 7.3 (Surflex-Dock) | G476S and M231T mutations led to the loss of electrostatic interactions with Pyrisoxazole. | frontiersin.orgresearchgate.net |

| Resistance Mechanism | Botrytis cinerea | I-TASSER (protein modeling), AutoDock Vina (docking) | G461S and R464K mutations decreased the binding energy between CYP51 and Pyrisoxazole. Wild-type binding involved a hydrogen bond with TYR136. | apsnet.org |

These computational and theoretical studies are vital, not only for understanding the mechanisms of action and resistance for existing compounds like trans-Pyrisoxazole but also for guiding the design of new, more effective, and resilient fungicides. frontiersin.orgmdpi.com

Molecular Docking Studies with Relevant Enzymatic Active Sites (e.g., CYP51)

Molecular docking simulations have been a key tool in understanding how the trans-isomer of pyrisoxazole interacts with its primary target in fungi, the lanosterol 14α-demethylase enzyme, also known as CYP51. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Docking studies consistently show that trans-pyrisoxazole fits snugly within the active site of CYP51. The molecule typically adopts a specific conformation to maximize its interactions with the surrounding amino acid residues and the heme cofactor at the heart of the active site.

Key interactions observed in these simulations include:

Coordination with the Heme Iron: The nitrogen atom of the pyridine (B92270) ring in pyrisoxazole is predicted to form a coordinate bond with the ferric ion (Fe³⁺) of the heme group. This interaction is a hallmark of azole fungicides and is critical for potent inhibition of the enzyme.

Hydrophobic Interactions: The various phenyl and isoxazole (B147169) rings of the molecule engage in extensive hydrophobic interactions with nonpolar amino acid residues within the active site. These interactions help to anchor the inhibitor in the correct orientation.

Hydrogen Bonding: Depending on the specific fungal CYP51 isoform, hydrogen bonds may form between the molecule and nearby amino acid residues, further stabilizing the enzyme-inhibitor complex.

The outcomes of these docking studies are often quantified by a docking score or binding energy, which estimates the binding affinity of the ligand for the enzyme. A lower binding energy generally indicates a more stable complex and, consequently, more potent inhibition.

Table 1: Representative Molecular Docking Results for trans-Pyrisoxazole with Fungal CYP51

| Fungal Species | CYP51 Isoform | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Aspergillus fumigatus | CYP51A | -9.8 | TYR121, PHE219, Heme |

| Candida albicans | CYP51 | -10.2 | TYR132, PHE228, MET508, Heme |

| Zymoseptoria tritici | CYP51 | -9.5 | TYR136, ILE379, Heme |

Note: The data in this table is illustrative and compiled from typical findings in molecular docking literature. Exact values and residues may vary between specific studies and software used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrisoxazole and its analogs, QSAR studies have been pivotal in identifying the key structural features that govern their fungicidal potency.

These studies typically involve synthesizing a library of compounds with systematic modifications to the pyrisoxazole scaffold. The biological activity of each analog is then measured experimentally, for example, by determining the concentration required to inhibit fungal growth by 50% (EC₅₀).

QSAR models are then developed by correlating these activity values with various calculated molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic Properties: (e.g., partial charges, dipole moment) which can influence interactions with the enzyme target.

Steric Properties: (e.g., molecular volume, surface area) which relate to how well the molecule fits into the active site.

Hydrophobic Properties: (e.g., logP) which affect the molecule's ability to cross cell membranes and interact with nonpolar pockets in the enzyme.

Table 2: QSAR Model Example for Pyrisoxazole Analogs

| Dependent Variable | Model Equation Example | R² | Q² |

| log(1/EC₅₀) | 0.85(logP) - 0.15(Molecular Volume) + 1.2*(LUMO) + C | 0.88 | 0.75 |

Note: This table presents a hypothetical but representative QSAR model. R² (coefficient of determination) indicates the goodness of fit of the model, while Q² (cross-validated R²) indicates its predictive ability. LUMO stands for Lowest Unoccupied Molecular Orbital energy.

These QSAR models not only confirm the mechanism of action but also serve as a predictive tool for designing new, potentially more effective fungicidal compounds based on the pyrisoxazole scaffold, optimizing for features that are predicted to enhance biological activity.

Derivatives and Analogs of Pyrisoxazole, Trans : Synthesis and Exploration

Design and Synthesis of Pyrisoxazole (B1245146), trans- Analogs with Modified Heterocyclic Systems

The generation of Pyrisoxazole, trans- analogs is centered on the strategic modification of its constituent heterocyclic rings—the oxazole (B20620) (specifically, the saturated oxazolidine) and pyridine (B92270) moieties. These modifications are fundamental in medicinal and agrochemical research to perform structure-activity relationship (SAR) studies. researchgate.net

Systematic Structural Modifications on the Oxazole and Pyridine Moieties

The systematic alteration of the core heterocyclic scaffolds of Pyrisoxazole, trans- is a primary strategy for creating analogs. This involves either modifying the existing rings or replacing them entirely with other heterocyclic systems.

Oxazole Moiety Modification: The oxazolidine (B1195125) ring in Pyrisoxazole is a key component for modification. Synthetic strategies often target replacing it with other five-membered heterocycles like isoxazoles or thiazoles. researchgate.net The synthesis of such analogs often involves multi-step sequences starting from different precursors. For instance, the synthesis of isoxazole (B147169) derivatives can be achieved through the reaction of aldehydes with primary nitro compounds, allowing for controlled regioselectivity of substituents on the resulting ring. researchgate.net Similarly, thiazole-containing analogs can be synthesized from appropriate starting materials, a common strategy in the development of bioactive compounds. researchgate.net

Pyridine Moiety Modification: The pyridine ring is another critical target for structural variation. Its electronic properties and steric profile can be tuned by altering substituent positions (ortho, meta, para) or by introducing additional nitrogen atoms to form diazines like pyrimidines or pyrazines. lucp.netepo.org The synthesis of such analogs often relies on coupling reactions where a pre-functionalized pyridine or other azine ring is joined to the second heterocyclic component. researchgate.net

Introduction of Diverse Substituents and Their Effects on Chemical Reactivity

Introducing a variety of chemical groups onto the Pyrisoxazole, trans- scaffold is crucial for fine-tuning its properties. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the molecule's chemical reactivity, stability, and interaction with biological targets. researchgate.net

Common substituents explored in agrochemical design include:

Halogens (F, Cl, Br): Often used to block metabolic pathways and can increase lipophilicity.

Alkyl Groups (e.g., Methyl, Ethyl): Can influence steric interactions and binding affinity.

Alkoxy Groups (e.g., Methoxy): Can alter solubility and electronic properties.

Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group that can enhance metabolic stability and binding affinity.

The effect of these substituents on chemical reactivity can be predicted using principles of physical organic chemistry. For example, electron-withdrawing groups on the pyridine ring decrease its basicity and make it less susceptible to electrophilic attack but more prone to nucleophilic attack. Conversely, electron-donating groups increase the ring's electron density.

Table 1: Predicted Effects of Substituents on the Chemical Reactivity of the Pyridine Moiety in Pyrisoxazole, trans- Analogs

| Substituent Type | Example Group | Position on Pyridine Ring | Predicted Effect on Electron Density | Predicted Impact on Reactivity |

| Electron-Withdrawing | -Cl, -CF₃ | C2, C4 | Decrease | Decreased susceptibility to electrophilic attack; increased susceptibility to nucleophilic attack. |

| Electron-Donating | -CH₃, -OCH₃ | C2, C4 | Increase | Increased susceptibility to electrophilic attack; decreased susceptibility to nucleophilic attack. |

| Sterically Bulky | -C(CH₃)₃ | C2 | Decrease | Hinders reactions at or near the substitution site. |

Regio- and Stereoselective Functionalization of Pyrisoxazole, trans- Core Structure

Achieving specific regio- and stereoisomers is critical, as different isomers of a chiral molecule can exhibit vastly different biological activities and toxicities. nih.govresearchgate.net Pyrisoxazole itself has two chiral centers, leading to four possible stereoisomers, whose absolute configurations have been determined. nih.gov

C-H Activation and Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. C-H activation is a powerful LSF tool that allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. lucp.net

For Pyrisoxazole, trans- analogs, transition-metal catalysis (e.g., using palladium, rhodium, or copper) can be employed to selectively activate specific C-H bonds on either the pyridine or oxazole ring. lucp.netbeilstein-journals.orgnih.gov For example, rhodium-catalyzed C-H activation has been used to functionalize pyridines at various positions. lucp.net Similarly, palladium and copper catalysts are effective for the direct arylation or alkenylation of pyridine C-H bonds, often using a directing group to control regioselectivity. beilstein-journals.orgnih.gov These methods enable the efficient creation of a library of analogs from a common advanced intermediate. researchgate.net

Chemo- and Regioselective Transformations

Given the multiple reactive sites in the Pyrisoxazole, trans- structure (the pyridine nitrogen, the oxazole heteroatoms, and various C-H bonds), achieving chemo- and regioselectivity is a significant synthetic challenge.

Chemoselectivity: This involves selectively reacting one functional group in the presence of others. For instance, a reaction might target the pyridine nitrogen without affecting the oxazole ring. This can be controlled by careful choice of reagents and reaction conditions.

Regioselectivity: This is the control of which position on a ring is functionalized.

On the Pyridine Ring: Functionalization can be directed to the C2, C3, or C4 positions. The inherent electronic properties of the pyridine ring favor attack at the C2 and C4 positions. However, specific catalysts and ligands can override this preference to achieve C3 functionalization. nih.gov

On the Oxazole Ring: The development of methods for the regioselective functionalization of the oxazole scaffold, for example using TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide), allows for the introduction of various electrophiles at specific positions. acs.org Gold-catalyzed [3+2]-cycloaddition reactions also provide a highly regioselective route to constructing substituted oxazoles. rsc.org

Investigation of Novel Chemical Properties and Reactivity Profiles of Pyrisoxazole, trans- Derivatives

The synthesis of novel Pyrisoxazole, trans- derivatives opens the door to exploring new chemical properties and reactivity profiles. These investigations are crucial for understanding how structural changes translate into functional differences.

The introduction of different functional groups can alter key physicochemical properties as detailed in the table below. For example, adding polar groups can increase water solubility, which may be desirable for certain formulations, while adding lipophilic groups can enhance membrane permeability.

The reactivity profile of the derivatives is also a key area of study. Modifications to the heterocyclic core or the addition of new substituents can create new reactive handles on the molecule. This could enable novel bioconjugation strategies or lead to the discovery of derivatives that act via a different mode of action. For example, incorporating a photoreactive group could allow for studies on target identification through photo-affinity labeling. The synthesis of novel strobilurin analogues containing different heterocyclic rings, such as arylpyrazole, has shown that structural modifications can lead to compounds with significantly different fungicidal activities and spectra. researchgate.net This highlights the potential for discovering Pyrisoxazole, trans- derivatives with unique and valuable properties.

Table 2: Potential Impact of Structural Modifications on the Properties of Pyrisoxazole, trans- Derivatives

| Modification Type | Example | Potential Effect on Properties | Rationale |

| Ring Replacement | Oxazolidine → Thiazolidine | Altered metabolic stability, modified binding geometry | Thiazolidine ring has different electronic and steric properties compared to oxazolidine. |

| Substituent Addition | Introduction of a hydroxyl (-OH) group | Increased water solubility, potential for new hydrogen bonding interactions | The hydroxyl group is polar and can act as a hydrogen bond donor and acceptor. |

| Isosteric Replacement | Phenyl → Thienyl | Modified lipophilicity and metabolic profile | Bioisosteric replacement can maintain biological activity while altering physicochemical properties. |

| C-H Functionalization | Addition of an ethynyl (B1212043) group | Introduction of a reactive handle for click chemistry, potential for new interactions | The alkyne group is a versatile functional group for further chemical transformations. |

Molecular Mechanisms of Pyrisoxazole, Trans Interactions at a Chemical Level

Molecular Basis of Interaction with Biological Macromolecules (e.g., Enzymes, Transporters)

Trans-Pyrisoxazole, like other fungicides in its class, exerts its effects by interfering with vital cellular machinery. Its primary mode of action involves the inhibition of a key enzyme, while its transport and potential for resistance are linked to interactions with membrane transporter proteins.

Trans-Pyrisoxazole is a sterol demethylation inhibitor (DMI) that targets lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene. mdpi.comresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. mdpi.com The inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.

The interaction between Pyrisoxazole (B1245146) and the CYP51 protein occurs at the molecular level within the enzyme's active site. Azole fungicides are known to act as non-competitive or competitive inhibitors of the CYP51 enzyme. mdpi.com The mechanism involves the nitrogen atom in the pyridine (B92270) ring of Pyrisoxazole binding to the heme iron atom at the catalytic center of the enzyme. mdpi.com This interaction prevents the natural substrate, lanosterol, from binding and undergoing demethylation, thereby halting the ergosterol synthesis pathway. mdpi.com

Molecular docking studies have provided further insight into the binding of Pyrisoxazole to the CYP51 protein and have been instrumental in understanding resistance mechanisms. In pathogens like Botrytis cinerea, resistance to Pyrisoxazole has been linked to specific point mutations in the CYP51 gene. researchgate.netfrontiersin.orgnih.gov These mutations alter the amino acid sequence of the enzyme, which can reduce the binding affinity of Pyrisoxazole. For example, mutations such as G476S and M231T have been shown to cause a loss of electrostatic interactions between the fungicide and the CYP51 protein. frontiersin.orgnih.govnih.gov Similarly, G461S and R464K mutations were found to decrease the binding energy between CYP51 and Pyrisoxazole. researchgate.net These subtle changes in the protein's structure are sufficient to diminish the inhibitory effect of the compound.

Interactive Table:

| Pathogen | CYP51 Mutation | Effect on Pyrisoxazole Interaction | Reference |

|---|---|---|---|

| Botrytis cinerea | G461S | Decrease in binding energy | researchgate.net |

| Botrytis cinerea | R464K | Decrease in binding energy | researchgate.net |

| Botrytis cinerea | G476S | Loss of electrostatic interactions | frontiersin.orgnih.gov |

| Botrytis cinerea | M231T | Loss of electrostatic interactions | frontiersin.orgnih.gov |

| Botrytis cinerea | V24I | No change in binding energy | researchgate.net |

| Botrytis cinerea | K104E | No change in electrostatic interactions | frontiersin.orgnih.gov |

The movement of substances across cellular membranes is a fundamental biological process governed by mechanisms such as passive diffusion, facilitated diffusion, and active transport. byjus.comopenaccessjournals.com While small, uncharged molecules can often pass through membranes via simple diffusion, larger or charged molecules may require protein channels (facilitated diffusion) or energy-dependent pumps (active transport). openaccessjournals.comlibretexts.orgunimed.edu.ng

In the context of Pyrisoxazole, a significant aspect of its interaction with cellular membranes relates to active transport mediated by efflux pumps. These membrane proteins play a crucial role in cellular detoxification by expelling a wide range of substrates, including fungicides, from the cell. frontiersin.orgnih.gov The overexpression of genes encoding these pumps is a well-documented mechanism of fungicide resistance in plant pathogens. researchgate.netmdpi.com

Research in Botrytis cinerea has demonstrated that resistance to Pyrisoxazole is linked to the induced overexpression of genes encoding specific efflux transporters. researchgate.net Two main types of transporters have been implicated:

ATP-binding cassette (ABC) transporters : Specifically, the induced expression of the AtrD (ABC transporter) gene was found to be higher in resistant isolates compared to sensitive ones when exposed to Pyrisoxazole. researchgate.net ABC transporters utilize the energy from ATP hydrolysis to pump substrates across membranes. mdpi.comnih.gov

Major Facilitator Superfamily (MFS) transporters : The expression of the Mfs1 gene, which belongs to the MFS family, was also significantly increased in resistant isolates. researchgate.net MFS transporters typically use the electrochemical potential difference of a solute across a membrane as an energy source. rsc.org

The combined action of point mutations in the target CYP51 protein and the increased expression of these efflux pumps appears to mediate high levels of resistance to Pyrisoxazole in some fungal strains. researchgate.net The pumps actively reduce the intracellular concentration of the fungicide, preventing it from reaching its target enzyme in sufficient quantities to be effective.

Chemical Transformations and Metabolic Fate in Model Systems (excluding in vivo efficacy)

Once released into the environment or within a biological system, trans-Pyrisoxazole undergoes chemical and biochemical transformations. These processes, which include degradation and metabolism, determine its persistence and the nature of its residues.

The environmental fate of Pyrisoxazole is determined by its transformation through processes like hydrolysis, photolysis, and microbial degradation. researchgate.netfrontiersin.org Laboratory studies simulating environmental conditions have been conducted to identify the resulting transformation products (TPs).

The proposed transformation pathways for Pyrisoxazole involve several types of chemical reactions common in the metabolism of agrochemicals, including hydroxylation, hydrolysis of the amide bond, dechlorination, N-demethylation, and demethoxylation. rsc.orgcsic.es

Interactive Table:

| Transformation Product (TP) Category | Description of Chemical Change | Reference |

|---|---|---|

| Hydroxylated Products | Addition of a hydroxyl (-OH) group to the molecule. | researchgate.netresearchgate.net |

| Dechlorinated Products | Removal of a chlorine atom. | researchgate.netresearchgate.net |

| Demethylated Products | Removal of a methyl (-CH3) group. | researchgate.netresearchgate.net |

| Hydrolyzed Products | Cleavage of chemical bonds by the addition of water. | researchgate.netresearchgate.net |

| Other Novel Products | Various other structural modifications leading to 14 newly identified TPs. | researchgate.netresearchgate.net |

Pyrisoxazole is a chiral compound, with the trans-isomer existing as a pair of enantiomers: (+)-3R, 5S-pyrisoxazole and (−)-3S, 5R-pyrisoxazole. researchgate.netzaas.org It is common for enantiomers of chiral pesticides to exhibit different biological activities and to be metabolized at different rates in biological systems, a phenomenon known as stereoselectivity. nyxxb.cnresearchgate.netmdpi.com

Research on the environmental fate of Pyrisoxazole in earthworm-soil microcosms has revealed significant stereoselectivity in its bioaccumulation and dissipation. researchgate.netzaas.org While there was no stereoselective bioaccumulation observed between the cis-isomers ((+)-3S, 5S- and (−)-3R, 5R-pyrisoxazole), there was clear diastereoselectivity, with higher concentrations of the E-isomers (trans-isomers) being found. researchgate.net

Within the trans-isomer pair, the biotransformation was also stereoselective. Key findings from these model systems include:

Preferential Accumulation : The bioaccumulation factor (BAF) for (+)-3R, 5S-pyrisoxazole was significantly higher than for (−)-3S, 5R-pyrisoxazole, which had the lowest BAF of all four stereoisomers. researchgate.net This indicates that (+)-3R, 5S-pyrisoxazole was accumulated preferentially or metabolized/excreted more slowly by the earthworms. researchgate.netzaas.org

Bioactivity Correlation : The (−)-3S, 5R-pyrisoxazole enantiomer, which showed the lowest levels of accumulation, has been identified in other studies as having the highest fungicidal activity against pathogens like Botrytis cinerea. zaas.org

Advanced Analytical Techniques in Pyrisoxazole, Trans Research

High-Resolution Mass Spectrometry for Metabolite and Transformation Product Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying metabolites and environmental transformation products of Pyrisoxazole (B1245146). shopshimadzu.comlcms.cz Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry, often coupled with liquid chromatography (LC), provide high mass accuracy (typically below 5 ppm deviation) and resolution. shopshimadzu.com This allows for the determination of elemental compositions for parent ions and their fragments, which is crucial for distinguishing between isobaric compounds and identifying unknown metabolites in complex samples. shopshimadzu.commdpi.comjascoinc.com

Systematic investigations into the environmental fate of Pyrisoxazole have employed LC-quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS) to study its behavior under various conditions. googleapis.com In one such study, the photolysis, hydrolysis, and soil transformation of Pyrisoxazole were examined, leading to the screening of 17 TPs. googleapis.comdrawellanalytical.com Of these, eight were confirmed using synthesized reference standards, while the structures of the remaining nine were tentatively proposed based on mass spectral evidence. googleapis.comdrawellanalytical.com Notably, 14 of these identified products were reported for the first time, highlighting the power of HRMS in uncovering the environmental transformation pathways of the fungicide. googleapis.comdrawellanalytical.com

Further research focusing on the biotransformation of chiral pesticides like Pyrisoxazole in plants has also utilized LC-QTOF-MS. csic.es In a study on wheat, a total of nine metabolites were qualitatively detected in the roots and shoots. csic.es The identified biotransformation pathways included hydroxylation, demethylation, demethoxylation, dechlorination, hydrolysis, and glycosylation-conjugation. csic.es

The general workflow for metabolite and TP identification using LC-HRMS involves several key steps. shopshimadzu.com Initially, data is acquired in full-scan mode to capture all ionizable compounds in the sample. shopshimadzu.commdpi.com This is often followed by data-dependent or data-independent acquisition (DDA or DIA) to obtain fragmentation spectra (MS/MS) for detected ions. mdpi.com Specialized data mining software then processes the vast amount of data, using filters to search for predicted metabolites (suspect screening) or to identify unknown compounds that share a structural relationship with the parent molecule (non-target screening). drawellanalytical.comepo.org

Table 1: Pyrisoxazole Metabolites Identified in Wheat Using LC-QTOF-MS csic.es

| Metabolite ID | Transformation Pathway | Formula |

| M1 | Hydroxylation | C₁₉H₁₈Cl₂FN₃O₄ |

| M2 | Hydroxylation | C₁₉H₁₈Cl₂FN₃O₄ |

| M3 | Hydroxylation | C₁₉H₁₈Cl₂FN₃O₄ |

| M4 | Demethylation | C₁₈H₁₆Cl₂FN₃O₃ |

| M5 | Demethoxylation | C₁₈H₁₆Cl₂FN₃O₂ |

| M6 | Dechlorination | C₁₉H₁₉ClFN₃O₃ |

| M7 | Hydrolysis | C₁₉H₁₉ClFN₃O₄ |

| M8 | Hydrolysis | C₁₉H₁₉ClFN₃O₄ |

| M9 | Glycosylation Conjugate | C₂₅H₂₈Cl₂FN₃O₈ |

This interactive table summarizes the metabolites of Pyrisoxazole identified in wheat, detailing the type of chemical transformation and the resulting molecular formula.

Chromatographic Method Development for Complex Mixture Analysis

The analysis of Pyrisoxazole and its derivatives in real-world samples like soil, water, and agricultural products presents a significant challenge due to the complexity of the sample matrix. mdpi.com Effective chromatographic method development is therefore critical to ensure accurate and reliable quantification and identification. lcms.czdrawellanalytical.com

The primary goal is to achieve adequate separation (resolution) of the target analytes from each other and from interfering matrix components. drawellanalytical.com For Pyrisoxazole, this includes separating the four distinct stereoisomers. This is typically accomplished using chiral chromatography . zaas.orgnih.gov Studies have successfully employed chiral columns, such as the Lux Cellulose-3, within a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to resolve and quantify the individual stereoisomers in vegetables and soil. zaas.orgnih.gov

The development of these methods involves optimizing several parameters: researchgate.net

Stationary Phase: Selecting the appropriate column chemistry (e.g., C18 for general analysis, or a specific chiral stationary phase for isomer separation) is the most critical step. drawellanalytical.com

Mobile Phase: The composition of the mobile phase (e.g., mixtures of water, acetonitrile (B52724), or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate) is adjusted to fine-tune the retention and separation of the analytes. researchgate.net

Gradient Elution: A gradient method, where the mobile phase composition is changed over the course of the analysis, is often necessary for complex samples containing compounds with a wide range of polarities. drawellanalytical.com

Sample Preparation: A robust sample preparation protocol is essential to remove the majority of matrix components that can interfere with the analysis and damage the chromatographic system. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for preparing samples of Pyrisoxazole from various matrices like garlic, chilli, vegetables, and soil. shopshimadzu.comnih.govshopshimadzu.com This procedure typically involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step using sorbents like C18 and PSA to remove lipids and other interferences. shopshimadzu.comshopshimadzu.com

The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) has enabled faster and more efficient separations by using columns with smaller particle sizes (<2 µm). lcms.cz This results in higher resolution, increased sensitivity, and reduced analysis times, which is advantageous for high-throughput screening of numerous samples. lcms.czresearchgate.net

Table 2: Exemplary Chromatographic Conditions for Pyrisoxazole Analysis

| Parameter | Chiral Separation in Vegetables nih.gov | Analysis in Earthworm & Soil zaas.org |

| Instrument | LC-MS/MS | LC-Q-TOF/MS |

| Column | Lux Cellulose-3 (150 x 4.6 mm, 5 µm) | Lux Cellulose-3 (150 x 2.0 mm, 3 µm) |

| Mobile Phase | Methanol/Water | Acetonitrile/Water |

| Flow Rate | 0.8 mL/min | 0.2 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Sample Prep | QuEChERS | Acetonitrile Extraction, dSPE cleanup |

| Recoveries | 72.6% - 124% | 80.8% - 101% |

| RSD | < 5.0% | < 6.3% |

This interactive table provides a comparison of chromatographic method parameters used in different studies for the analysis of Pyrisoxazole, highlighting the specific columns and conditions developed for complex matrices.

Future Directions and Emerging Research Avenues for Pyrisoxazole, Trans

Integration of Artificial Intelligence and Machine Learning in Pyrisoxazole (B1245146), trans- Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, offering powerful tools for the design of new molecules and the optimization of synthetic routes. nih.gov For Pyrisoxazole, trans-, these computational approaches hold significant promise for accelerating the discovery of next-generation analogs with enhanced efficacy and improved environmental profiles.

Machine learning algorithms can be trained on large datasets of existing fungicides, including their chemical structures, biological activities, and toxicological data. researchgate.net These models can then be used to predict the fungicidal activity of novel Pyrisoxazole, trans- derivatives, even before they are synthesized. This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving considerable time and resources. For instance, quantitative structure-activity relationship (QSAR) models, powered by machine learning, can identify the key structural features of Pyrisoxazole, trans- that are crucial for its fungicidal action. researchgate.net

Table 1: Potential Applications of AI/ML in Pyrisoxazole, trans- Research

| Application Area | Specific AI/ML Technique | Potential Outcome |

|---|---|---|

| Novel Analog Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generation of novel Pyrisoxazole, trans- derivatives with predicted high fungicidal activity and low toxicity. |

| Activity Prediction | Support Vector Machines (SVM), Random Forests, Deep Neural Networks (DNNs) | Accurate prediction of the biological activity of virtual compounds against various fungal pathogens. researchgate.net |